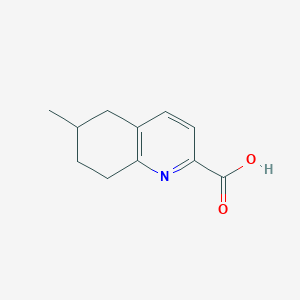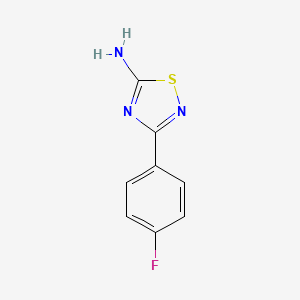
6-Methyl-5,6,7,8-Tetrahydrochinolin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities . The structure consists of a quinoline core with a carboxylic acid group at the 2-position and a methyl group at the 6-position, making it a unique derivative of tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid typically involves the reaction of 5,6,7,8-tetrahydroquinoline with various reagents. One common method includes the lithiation of 5,6,7,8-tetrahydroquinoline followed by carboxylation with carbon dioxide . The reaction conditions often involve the use of strong bases like n-butyllithium or Grignard reagents to generate the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinolines, amides, nitriles, and thioamides .
Wirkmechanismus
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydroquinoline: Lacks the methyl and carboxylic acid groups.
2-Methyl-5,6,7,8-tetrahydroquinoline: Similar structure but without the carboxylic acid group.
6-Hydroxy-5,6,7,8-tetrahydroquinoline: Contains a hydroxyl group instead of a methyl group.
Uniqueness: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWTOWKRPUFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)
![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)



![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2380532.png)


![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)

![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)
